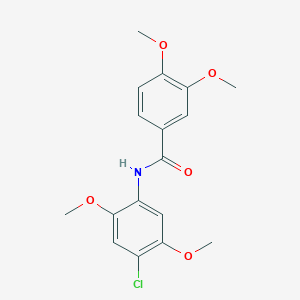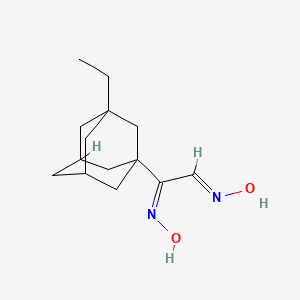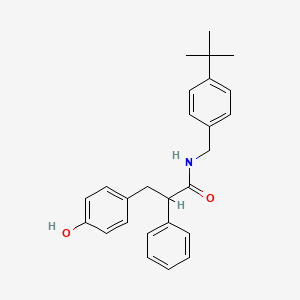
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, also known as MTEB, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. The purpose of
作用机制
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide acts as an inhibitor of several enzymes and signaling pathways involved in various diseases. In cancer, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. In inflammation, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. In neurological disorders, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have antioxidant and anti-inflammatory effects, which protect neurons from damage.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have various biochemical and physiological effects in different diseases. In cancer, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation. In neurological disorders, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to reduce oxidative stress and inflammation, which protect neurons from damage.
实验室实验的优点和局限性
One advantage of using N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is the potential for off-target effects, which may lead to unintended consequences.
未来方向
There are several potential future directions for the study of N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on specific enzymes and signaling pathways. Additionally, further studies could be conducted to optimize the synthesis method of N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide and improve its efficacy and safety.
合成方法
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 1,1,2,2-tetrafluoroethanol to form an intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to yield N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide.
科学研究应用
N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. In inflammation, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases. In neurological disorders, N-(4-methyl-2-pyridinyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2O2/c1-9-5-6-20-12(7-9)21-13(22)10-3-2-4-11(8-10)23-15(18,19)14(16)17/h2-8,14H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKYBZAFBGQVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B6039492.png)
![3-{1-[2-(trifluoromethyl)benzyl]-2-piperidinyl}pyridine](/img/structure/B6039495.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)
![2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039510.png)

![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B6039531.png)
![1-[4-(4-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6039546.png)
![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)
![N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6039564.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6039568.png)


![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039589.png)